[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE
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Overview
Description
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE is an organic compound that features a benzodioxole ring and a methylbenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE typically involves the reaction of 1,3-benzodioxole with 4-methylbenzylamine under specific conditions. One common method involves the use of a condensation reaction where the benzodioxole is activated by a suitable reagent, such as a halogenating agent, to form an intermediate that reacts with 4-methylbenzylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxole ring or the amine moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for activating the benzodioxole ring.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 4-benzo(1,3)dioxol-5-yl-butan-2-one
- Piperonyl alcohol
- Piperonyl acetate
Uniqueness
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE is unique due to its specific combination of a benzodioxole ring and a methylbenzylamine moiety. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C17H19NO2/c1-13-2-4-15(5-3-13)11-18-9-8-14-6-7-16-17(10-14)20-12-19-16/h2-7,10,18H,8-9,11-12H2,1H3 |
InChI Key |
SWFCZJWHIKUDAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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